2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol
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Overview
Description
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol is a synthetic organic compound with the molecular formula C28H40O2. It is characterized by the presence of four tert-butyl groups attached to a dibenzofuran core, which is further functionalized with a hydroxyl group at the 1-position. This compound is known for its stability and unique structural features, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol.
Formation of Dibenzofuran Core: The phenolic compounds undergo a coupling reaction to form the dibenzofuran core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehydroxylated compounds or other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the tert-butyl groups.
Scientific Research Applications
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan: Lacks the hydroxyl group at the 1-position.
2,4,8,10-Tetra-tert-butyldibenzo[d,f][1,3,2]dioxaphosphepin: Contains a dioxaphosphepin ring instead of the dibenzofuran core.
Bis(2,4-di-tert-butylphenyl)phosphate: A related compound with similar tert-butyl groups but different core structure.
Uniqueness
2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol is unique due to the presence of both the hydroxyl group and the tert-butyl groups, which confer distinct chemical and physical properties. Its stability and reactivity make it valuable in various research and industrial applications.
Properties
Molecular Formula |
C28H40O2 |
---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2,4,6,8-tetratert-butyldibenzofuran-1-ol |
InChI |
InChI=1S/C28H40O2/c1-25(2,3)16-13-17-21-22(29)18(26(4,5)6)15-20(28(10,11)12)24(21)30-23(17)19(14-16)27(7,8)9/h13-15,29H,1-12H3 |
InChI Key |
KIOBKCWAQFZNHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC3=C(C=C(C(=C23)O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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